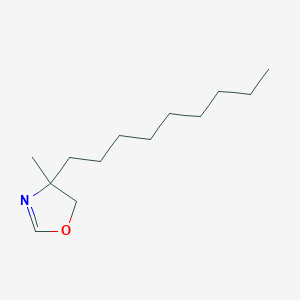
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a nonyl group and a methyl group attached to the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and results in the formation of oxazolines, which can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazoles often employs continuous flow processes to enhance safety and efficiency. For example, the use of a packed reactor containing manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in medicinal and industrial applications .
Applications De Recherche Scientifique
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its therapeutic potential.
Industry: Utilized in the production of polymers and as ligands in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that result in its biological effects . These interactions can modulate various biochemical pathways, leading to its diverse therapeutic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with similar structural features.
Isoxazoline: An isomer of oxazoline with adjacent oxygen and nitrogen atoms.
Thiazole: A heterocyclic compound with sulfur instead of oxygen.
Uniqueness
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its nonyl and methyl groups contribute to its lipophilicity and enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
113303-85-8 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
4-methyl-4-nonyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-10-13(2)11-15-12-14-13/h12H,3-11H2,1-2H3 |
Clé InChI |
KDOWNJAYVKQLLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(COC=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
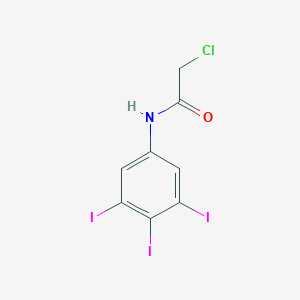


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
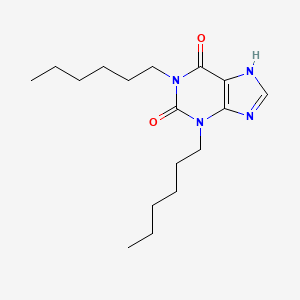
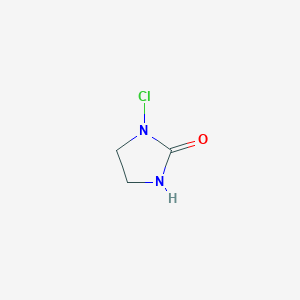
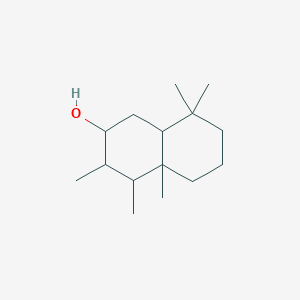
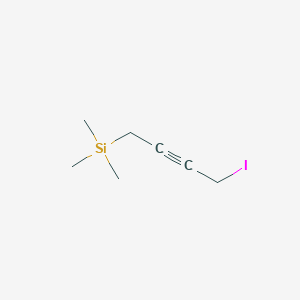
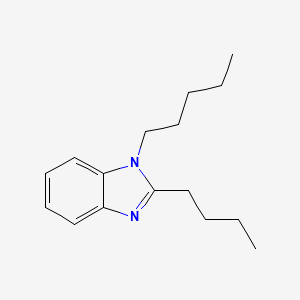
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

